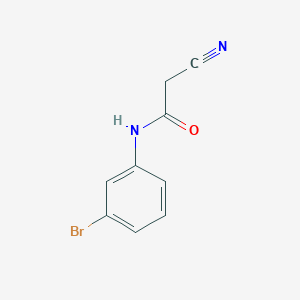

N-(3-bromophenyl)-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-bromophenyl)-2-cyanoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the field of medicinal chemistry for the development of new drugs.

Applications De Recherche Scientifique

Antimicrobial Applications

- Synthesis of Novel Compounds with Antimicrobial Properties : Compounds incorporating a sulfamoyl moiety derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide have been synthesized and evaluated for their antimicrobial properties, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor and Anticancer Applications

- Novel Bromophenol Derivatives for Cancer Treatment : A study focused on a bromophenol derivative, BOS-102, which showed significant anticancer activities in human lung cancer cells (Guo et al., 2018).

- Synthesis of Heterocyclic Compounds for Antitumor Evaluation : Various heterocyclic derivatives derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide were synthesized and evaluated for their antitumor activities, revealing high inhibitory effects on different cancer cell lines (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antidiabetic Applications

- Indole-Based Hybrid Oxadiazole Scaffolds as Antidiabetic Agents : A range of N-substituted derivatives synthesized from 2-bromo-N-phenyl/arylacetamides were tested for their antidiabetic potential, showing significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).

Other Applications

- Epoxy Resin Curing : Cyanoacetamides, including compounds related to N-(3-bromophenyl)-2-cyanoacetamide, have been identified as novel curing agents for epoxy resins, yielding products with high mechanical strength and adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Mécanisme D'action

Target of Action

Similar compounds have been shown to target specific proteins such as enoyl acyl carrier protein reductase (inha) in complex with n - (4-methylbenzoyl)-4-benzylpiperidine . These proteins play a crucial role in the survival and virulence of certain bacteria, making them potential targets for antibacterial drugs .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Similar compounds have been shown to interfere with the synthesis of mycolic acids, which are essential components of the cell wall of certain bacteria . This interference can inhibit the growth and proliferation of these bacteria, leading to their eventual death .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may lead to the disruption of essential biological processes in its target organisms, thereby exerting its therapeutic effects .

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUWEMQIWPEFNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-cyanoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,4-bis(4-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B461603.png)

![3-[(4-Methoxy-phenylamino)-methyl]-5-(4-methylsulfanyl-benzylidene)-thiazolidine](/img/structure/B461605.png)

![3-[(3,4-Dichloroanilino)methyl]-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B461606.png)

![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B461608.png)

![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-{4-nitrophenyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B461613.png)

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B461624.png)